

Benchmarking Novel Src Inhibitors: A Comparative Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: **1-Pyridin-4-yl-imidazolidin-2-one**

Cat. No.: **B1307488**

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For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities against established inhibitors is a cornerstone of preclinical research. This guide provides a comparative benchmark of well-characterized Src tyrosine kinase inhibitors—Dasatinib, Bosutinib, and Saracatinib—to serve as a reference for the evaluation of new potential inhibitors such as **1-Pyridin-4-yl-imidazolidin-2-one**.

While public domain data on the specific Src inhibitory activity of **1-Pyridin-4-yl-imidazolidin-2-one** is not currently available, this guide furnishes the necessary context for its future evaluation. The provided data on established inhibitors, detailed experimental protocols, and pathway visualizations are intended to empower researchers to conduct their own comparative analyses.

Comparative Performance of Src Inhibitors

The in vitro potency of Dasatinib, Bosutinib, and Saracatinib against c-Src and other key kinases is summarized below. These values, presented as the half-maximal inhibitory concentration (IC50), offer a quantitative measure of inhibitory efficacy.

Inhibitor	c-Src IC50 (nM)	Abl IC50 (nM)	c-Kit IC50 (nM)	EGFR IC50 (nM)	Notes
Dasatinib	0.8[1][2]	<1[2][3]	79[2][3]	-	A potent multi-targeted inhibitor of both Abl and Src family kinases.[2]
Bosutinib	1.2[1][3]	1[3]	Minimal Activity[4]	-	A dual Src/Abl inhibitor with low activity against c-Kit and PDGF receptor.[4]
Saracatinib	2.7[1][2][3]	30[2][5]	200[5]	66[5]	A highly selective dual-specific inhibitor of Src and Abl kinases.[2]

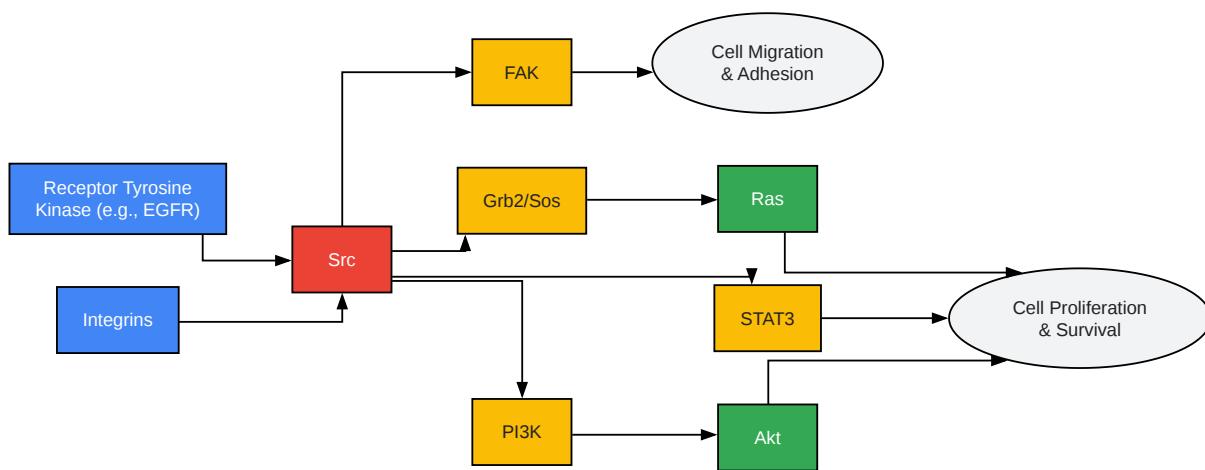
Kinase Selectivity Profile:

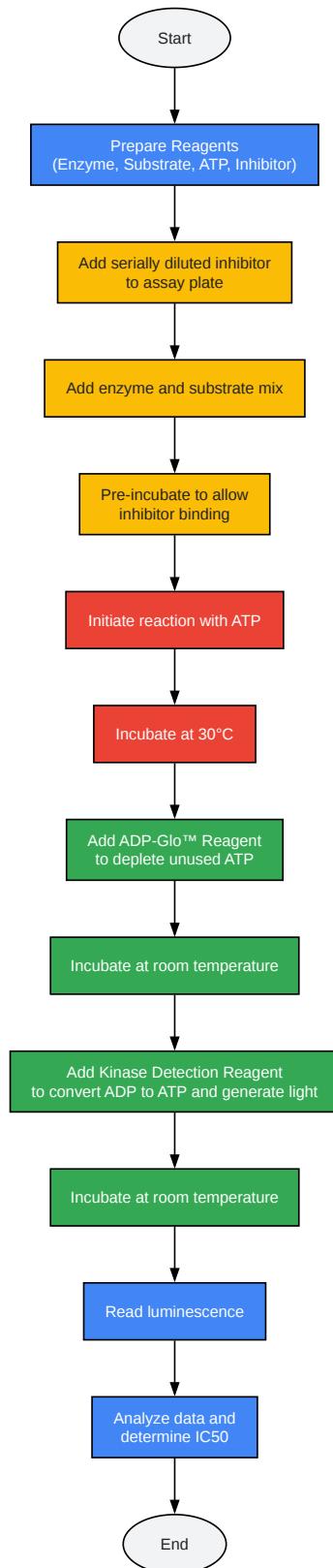
A critical aspect of a kinase inhibitor's profile is its selectivity across the kinome. A more selective inhibitor is generally expected to have fewer off-target effects.

Inhibitor	Number of Kinases Inhibited (>50% at 1μM)	Key Off-Targets
Dasatinib	Broad	Tec family kinases, BTK, DDR1, Ephrin receptors[6]
Bosutinib	63 (out of 272 tested)[7]	STE20 kinases, CAMK2G[8]
Saracatinib	11 (out of 23 tested with IC50 <100 nM)[7]	Lck, Fyn, Lyn, Blk, Fgr[5]

Src Signaling Pathway

Src, a non-receptor tyrosine kinase, is a central node in various signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[1] Its aberrant activation is a frequent event in many human cancers.[1] The following diagram illustrates a simplified representation of the Src signaling cascade.





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